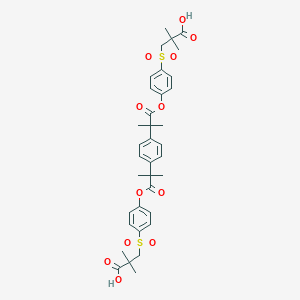
Mdl 201,404YA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdl 201,404YA is a synthetic compound that has been extensively researched for its potential use in the treatment of various diseases. This compound belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. Mdl 201,404YA has been shown to have a unique mechanism of action and has been studied for its potential use in a variety of scientific research applications.
Mécanisme D'action
Mdl 201,404YA works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, Mdl 201,404YA increases the levels of serotonin in the brain, which can lead to improvements in mood and cognitive function.
Effets Biochimiques Et Physiologiques
Mdl 201,404YA has been shown to have a number of biochemical and physiological effects. Studies have shown that Mdl 201,404YA can increase the levels of serotonin in the brain, which can lead to improvements in mood and cognitive function. Additionally, Mdl 201,404YA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mdl 201,404YA in lab experiments is that it has a well-understood mechanism of action. This makes it easier to design experiments that can test the effects of Mdl 201,404YA on specific biological processes. However, one limitation of using Mdl 201,404YA in lab experiments is that it can be difficult to obtain and is expensive.
Orientations Futures
There are several future directions for research on Mdl 201,404YA. One area of research that has received significant attention is the use of Mdl 201,404YA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future research may focus on optimizing the dosing and delivery of Mdl 201,404YA to improve its effectiveness in treating these diseases. Additionally, research may focus on the use of Mdl 201,404YA in the treatment of other diseases such as depression and anxiety. Finally, future research may focus on the development of new compounds that are based on the structure of Mdl 201,404YA and have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Mdl 201,404YA involves the use of several chemical reactions. One of the key steps in the synthesis process involves the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of two different chemical compounds to form Mdl 201,404YA. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Mdl 201,404YA has been studied for its potential use in a variety of scientific research applications. One area of research that has received significant attention is the use of Mdl 201,404YA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that Mdl 201,404YA has the potential to improve cognitive function and reduce the progression of neurodegenerative diseases.
Propriétés
Numéro CAS |
150493-09-7 |
|---|---|
Nom du produit |
Mdl 201,404YA |
Formule moléculaire |
C36H42O12S2 |
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
3-[4-[2-[4-[1-[4-(2-carboxy-2-methylpropyl)sulfonylphenoxy]-2-methyl-1-oxopropan-2-yl]phenyl]-2-methylpropanoyl]oxyphenyl]sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H42O12S2/c1-33(2,29(37)38)21-49(43,44)27-17-13-25(14-18-27)47-31(41)35(5,6)23-9-11-24(12-10-23)36(7,8)32(42)48-26-15-19-28(20-16-26)50(45,46)22-34(3,4)30(39)40/h9-20H,21-22H2,1-8H3,(H,37,38)(H,39,40) |
Clé InChI |
HVXFLNJFYRWDQU-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |
SMILES canonique |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |
Synonymes |
is(4-(2'-(carboxy-2'-methylpropylsulfonyl)phenyl)2,2'-(1,4-phenylene))diisobutyrate CE 1037 CE-1037 MDL 201,404YA MDL 201404YA MDL-201,404YA MDL-201404YA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



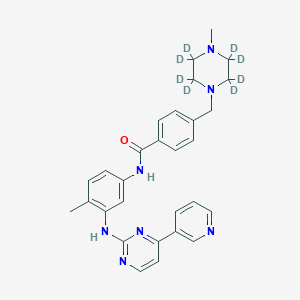
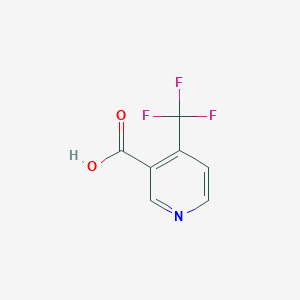
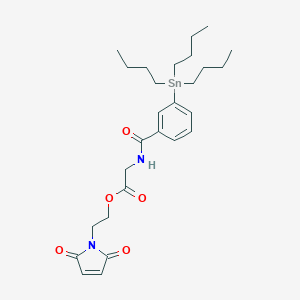
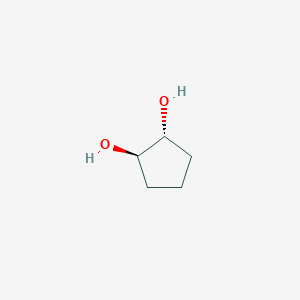
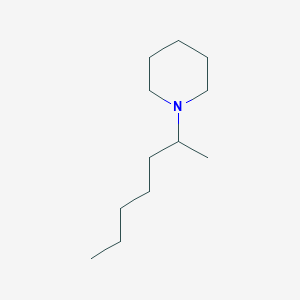
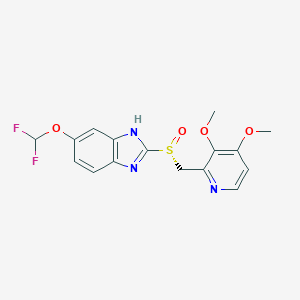
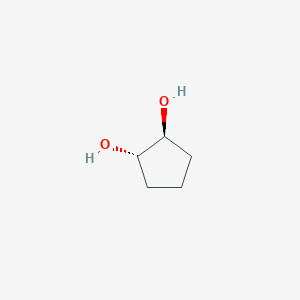
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
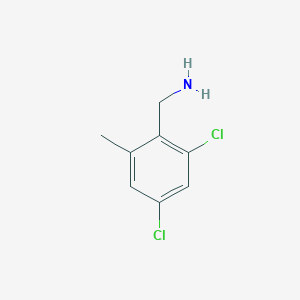
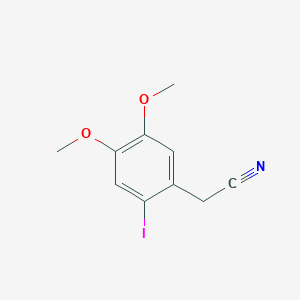
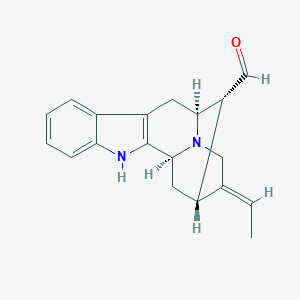

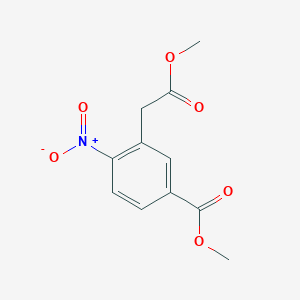
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)